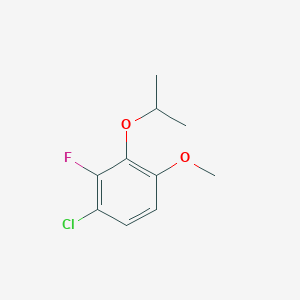
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of chloro, fluoro, methoxy, and propan-2-yloxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, strong acids, bases, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene can be compared with other substituted benzenes like:
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
1-Chloro-2-fluoro-4-(propan-2-yloxy)benzene:
1-Chloro-4-methoxy-3-(propan-2-yloxy)benzene: Lacks the fluoro group, which can influence its chemical properties and interactions.
The presence of all four substituents in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKUNLERIHUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














